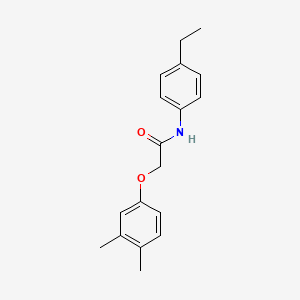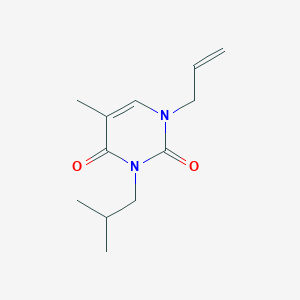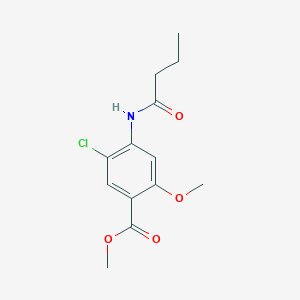
2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol, showcasing how different organic precursors can be combined under specific conditions to form new compounds. This method reflects a general approach to constructing similar molecular frameworks (Zeng, 2014).
Molecular Structure Analysis
Structural determination is vital in understanding a compound's properties. For example, X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing their spatial arrangement and molecular conformation. These structures often crystallize in specific space groups and display unique geometrical features, contributing to the understanding of molecular interactions and stability (Ebert, Köckerling, & Mamat, 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential applications. Reactions with nucleophilic reagents, for example, allow for the formation of new derivatives that can serve as building blocks for more complex structures. Such reactions and the resulting products are critical for advancing organic synthesis and discovering new materials and drugs (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are essential for their characterization and practical applications. Understanding these properties helps in identifying the substance and predicting its behavior in different environments (Varghese, Srinivasan, Ramadas, & Padmanabhan, 1986).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the mechanism of reactions, are fundamental for utilizing these compounds in synthetic chemistry and related fields. Studies on the structure-activity relationship provide insight into how molecular modifications affect their biological activity and interaction with other molecules (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
科学的研究の応用
Synthesis and Structural Characterization
A compound structurally related to 2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, namely 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, was synthesized through a reaction involving 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde. Its crystal structure was determined using X-ray crystallographic techniques, revealing a triclinic space group and providing insights into its molecular conformation and intermolecular interactions (Zeng, 2014).
Reactivity with Nucleophilic Reagents
The reactivity of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, compounds related to the one , with various nucleophilic reagents was explored. This study led to the preparation of hydrazines, amides, and hydrazides, which are considered valuable structural blocks for further synthesis, highlighting the compound's potential utility in organic synthesis (Tetere et al., 2011).
Biological Activities and QSAR Analysis
A study on 2-arylidene indan-1,3-diones, which share a similar structural motif, demonstrated significant leishmanicidal and cytotoxic activities, particularly against leukemia cell lines. The most effective compounds were 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione and its derivatives, with IC50 values around 30 µmol/L against Nalm6 cells. The study also employed four-dimensional quantitative structure–activity analysis (4D-QSAR) to understand the relationship between the structure of these compounds and their biological activities, providing valuable insights for the development of new therapeutic agents (de Souza et al., 2021).
Photocatalytic Applications
Research on substituted methoxybenzene derivatives, including 1,2-dimethoxy-4-nitrobenzene, has highlighted the potential of such compounds in photocatalytic applications. These compounds, due to their structural properties, could be involved in photocatalytic processes leading to the selective oxidation of alcohols to aldehydes under visible light irradiation. This suggests a potential application of 2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione in green chemistry and photocatalysis (Fun et al., 1997).
特性
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c1-23-15-7-6-10(9-14(15)18(21)22)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQWAJCFBMOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxy-3-nitrophenyl)methylidene]indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)


![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)
![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)
![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)


![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)